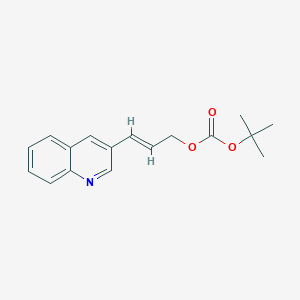

tert-Butyl (3-(quinolin-3-yl)allyl) carbonate

Description

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

tert-butyl [(E)-3-quinolin-3-ylprop-2-enyl] carbonate |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)21-16(19)20-10-6-7-13-11-14-8-4-5-9-15(14)18-12-13/h4-9,11-12H,10H2,1-3H3/b7-6+ |

InChI Key |

HJMZDIBWGNSWDF-VOTSOKGWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)OC/C=C/C1=CC2=CC=CC=C2N=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)OCC=CC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(quinolin-3-yl)allyl) carbonate typically involves the reaction of quinoline derivatives with tert-butyl chloroformate and an appropriate allyl alcohol. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:

Starting Materials: Quinoline derivative, tert-butyl chloroformate, allyl alcohol.

Reaction Conditions: Mild temperature (0-25°C), inert atmosphere (e.g., nitrogen or argon), and a base (triethylamine or pyridine).

Procedure: The quinoline derivative is dissolved in an appropriate solvent (e.g., dichloromethane), followed by the addition of the base and tert-butyl chloroformate. The mixture is stirred, and allyl alcohol is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(quinolin-3-yl)allyl) carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinoline moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The allyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the allyl group.

Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline alcohol and carbon dioxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures, inert atmosphere.

Substitution: Amines, thiols; room temperature to moderate heating.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions; room temperature to moderate heating.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives.

Hydrolysis: Quinoline alcohol and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals, particularly in the context of neurodegenerative diseases and cancer treatment.

Neurodegenerative Disease Research

Recent studies have highlighted the potential of quinoline derivatives, including tert-butyl (3-(quinolin-3-yl)allyl) carbonate, as multi-target agents for conditions like Alzheimer’s disease. These compounds can inhibit acetylcholinesterase and monoamine oxidase activities, which are crucial in managing symptoms associated with neurodegeneration .

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cancer progression .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for constructing complex molecules.

Synthesis of Heterocycles

The compound can be utilized in the synthesis of heterocyclic compounds through cyclization reactions. Quinoline derivatives are often key building blocks for generating diverse heterocyclic products, which are essential in pharmaceutical chemistry .

Reactivity with Nucleophiles

The carbonate group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into the quinoline structure. This reactivity is advantageous for modifying existing compounds or synthesizing new derivatives with enhanced biological activity .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(quinolin-3-yl)allyl) carbonate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl allyl carbonate scaffold is versatile, with substituents on the allyl group dictating reactivity and applications. Key analogues include:

Key Insights :

- Halogenated analogues (e.g., bromo- or iodoallyl carbonates) exhibit distinct reactivity profiles, enabling Suzuki-Miyaura or Negishi couplings, whereas the quinoline derivative is more suited for asymmetric catalysis .

Reactivity Comparison :

- The quinoline-substituted carbonate is expected to follow similar mechanistic pathways but may require adjusted reaction conditions (e.g., higher temperatures or specific ligands) due to steric and electronic effects of the quinoline moiety.

Physicochemical Properties

While direct data for the target compound are unavailable, tert-butyl groups generally enhance solubility in nonpolar solvents and stabilize intermediates via steric protection. For example:

- tert-Butyl alcohol (a related compound) has a boiling point of 82–83°C and moderate water solubility (12.5 g/100 mL at 20°C), suggesting similar behavior for tert-butyl carbonates .

- Quinoline derivatives exhibit strong UV absorbance and fluorescence, which could be leveraged for reaction monitoring .

Biological Activity

tert-Butyl (3-(quinolin-3-yl)allyl) carbonate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.

Chemical Structure

The compound is characterized by the presence of a quinoline moiety linked to an allyl group through a tert-butyl carbonate functional group. This structural configuration is believed to contribute significantly to its biological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit notable antimicrobial properties. For instance, modifications to the quinoline structure have been shown to enhance the inhibition of bacterial biofilms, particularly against Escherichia coli and Staphylococcus aureus.

| Compound | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| This compound | 100 | 85 |

| Control (standard antibiotic) | 100 | 100 |

This table illustrates that at a concentration of 100 mg/L, the compound achieved an 85% inhibition rate, which is significant when compared to standard antibiotics .

2. Antitumor Activity

The antitumor potential of quinoline derivatives has also been explored. Research indicates that compounds with quinoline structures can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have shown efficacy against specific cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Apoptosis induction |

| HeLa (cervical cancer) | 30 | Cell cycle arrest |

These findings suggest that the compound may hold promise as a lead structure for developing new anticancer agents .

3. Enzyme Inhibition

Quinoline derivatives have been investigated for their ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. The presence of the quinoline moiety enhances binding affinity due to π–π interactions with enzyme active sites.

| Enzyme | Inhibition (%) | Reference Compound |

|---|---|---|

| Acetylcholinesterase | 149-fold increase in inhibition compared to carvacrol | Carvacrol derivative |

| Butyrylcholinesterase | 8000-fold increase in inhibition compared to carvacrol | Carvacrol derivative |

Such enzyme inhibition profiles highlight the potential therapeutic applications of this compound in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinoline derivatives against Candida albicans and found that this compound exhibited significant antifungal activity, with an MIC value comparable to established antifungal agents. This suggests its potential role in treating fungal infections .

Case Study 2: Antitumor Activity Assessment

In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its antitumor effects .

Q & A

Q. Basic

- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility profiles of tert-butyl carbamates .

- Prep-HPLC : For enantiomeric resolution, employ chiral columns (e.g., Chiralpak IA) with isopropanol/heptane mobile phases .

How to analyze and resolve contradictory results in the compound’s biological activity assays?

Advanced

Contradictions may stem from assay interference (e.g., solvent toxicity) or compound instability. Mitigation strategies:

- Control experiments : Include solvent-only controls and stability checks (e.g., pre-incubate compound in assay buffer).

- Dose-response curves : Validate activity across multiple concentrations to identify non-specific effects.

- Metabolite screening : Use LC-MS to detect degradation products that might influence bioactivity .

What methodological approaches are used to determine the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Kinetic studies : Monitor reaction progress via in-situ FTIR or F NMR for fluorine-tagged analogs.

- Computational modeling : Employ density functional theory (DFT) to predict activation barriers for allyl group functionalization .

- Catalyst screening : Test Pd, Cu, or Ni catalysts under varying oxidative/reductive conditions .

How can computational chemistry tools aid in predicting the reactivity or stability of this compound?

Q. Advanced

- AI-driven retrosynthesis : Platforms like IBM RXN or Synthia propose routes based on tert-butyl carbonate analogs and reaction databases .

- Molecular dynamics (MD) simulations : Predict hydrolytic stability by modeling interactions between the tert-butyl group and aqueous environments.

- QSAR models : Correlate structural features (e.g., electron-withdrawing groups on quinoline) with observed reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.